molecular formula C15H11F3O2 B7763255 Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7763255
M. Wt: 280.24 g/mol
InChI Key: QEJLGUUJIJBMOO-UHFFFAOYSA-N
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Description

Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group attached to a biphenyl structure. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electronegativity. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves the trifluoromethylation of a biphenyl precursor. One common method is the reaction of a biphenyl derivative with trifluoromethyltrimethylsilane in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to improved efficacy and selectivity in pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as high thermal stability and significant electronegativity, making it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJLGUUJIJBMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

33 g of zinc powder, 33 g of triphenylphosphine, 5 of sodium iodide, 2.2 g of nickel(II) chloride and 200 ml of dimethylformamide were mixed under a nitrogen atmosphere and the mixture was initially introduced into the reaction vessel. The mixture was kept at 50° to 60° C. for half an hour, after which a suspension coloured deep red-brown was present. A solution containing 20.2 g (0.11 mol) of 3-chloro-benzotrifluoride, 38.2 g (0.22 mol) of methyl 4-chloro-benzoate and 100 ml of dimethylformamide was added dropwise to this suspension in the course of half an hour. After 6 hours at 80° C., the reaction mixture was introduced into 500 ml of chloroform and filtered. The residue on the filter was boiled up in 400 ml of toluene and filtered off hot. After cooling, 15 g of dimethyl biphenyl-4,4'-dicarboxylate (50.5% of theory--based on the methyl 4-chloro-benzoate employed) of melting point 213° to 214° C. were obtained. The filtrate was extracted by shaking with dilute aqueous hydrochloric acid and with water and the organic phase was dried over sodium sulphate and concentrated. The resulting residue was distilled. 6.4 g of 3,3'-bis-(trifluoromethyl)-biphenyl (20% of theory--based on the 3-chloro-benzotrifluoride employed) and a total of 16 g of methyl 4-(3-trifluoromethylphenyl)-benzoate (52% of theory--based on the 3-chloro-benzotrifluoride employed) of boiling point 125° C. to 130° C. under 0.1 to 0.3 mbar were obtained in this manner.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
33 g
Type
catalyst
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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